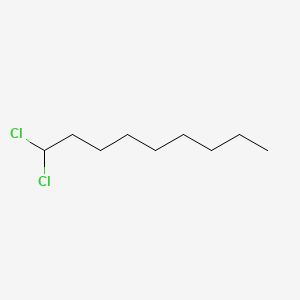
1,1-Dichlorononane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dichlorononane is an organic compound with the molecular formula C9H18Cl2 alkyl chlorides , which are characterized by the presence of one or more chlorine atoms attached to an alkyl group. This compound is typically used in organic synthesis and various industrial applications due to its reactivity and chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dichlorononane can be synthesized through the chlorination of nonane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the nonane molecule. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Often conducted in the absence of a solvent or in a non-polar solvent like carbon tetrachloride (CCl4).
Catalyst: Ultraviolet light or radical initiators such as benzoyl peroxide.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Continuous flow reactors: To ensure consistent and controlled chlorination.
Safety measures: To handle chlorine gas and prevent unwanted side reactions.
Purification steps: Including distillation to separate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
1,1-Dichlorononane undergoes various chemical reactions, including:
Substitution Reactions: Where chlorine atoms can be replaced by other nucleophiles.
Elimination Reactions: Leading to the formation of alkenes.
Reduction Reactions: Where chlorine atoms are removed to form nonane.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Elimination Conditions: Strong bases like potassium tert-butoxide (KOtBu) in a polar aprotic solvent.
Major Products Formed
Substitution: Alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Alkenes such as 1-nonene.
Reduction: Nonane.
科学的研究の応用
1,1-Dichlorononane is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: In the preparation of polymers and other materials.
Biological Studies: As a model compound to study the effects of alkyl chlorides on biological systems.
Industrial Applications: In the production of lubricants, surfactants, and other specialty chemicals.
作用機序
The mechanism of action of 1,1-Dichlorononane involves its reactivity as an alkyl chloride. The chlorine atoms make the carbon atoms electrophilic, allowing nucleophiles to attack and form new bonds. This reactivity is exploited in various chemical transformations, including substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
類似化合物との比較
Similar Compounds
- 1,1-Dichloropentane
- 1,1-Dichlorohexane
- 1,1-Dichloroheptane
Comparison
1,1-Dichlorononane is unique due to its longer carbon chain compared to similar compounds like 1,1-Dichloropentane and 1,1-Dichlorohexane. This longer chain affects its physical properties, such as boiling point and solubility, and can influence its reactivity in certain chemical reactions. The presence of two chlorine atoms at the same carbon position also makes it distinct in terms of its chemical behavior and applications .
特性
CAS番号 |
53782-41-5 |
|---|---|
分子式 |
C9H18Cl2 |
分子量 |
197.14 g/mol |
IUPAC名 |
1,1-dichlorononane |
InChI |
InChI=1S/C9H18Cl2/c1-2-3-4-5-6-7-8-9(10)11/h9H,2-8H2,1H3 |
InChIキー |
FBTKIMWGAQACHU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B14160785.png)
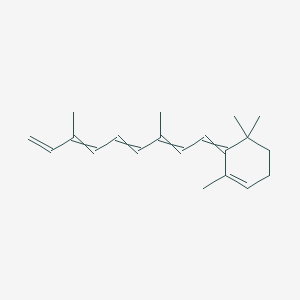
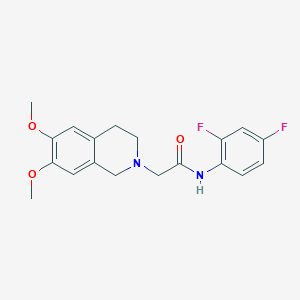
![Phenol, p-[(2-pyridylmethylene)amino]-](/img/structure/B14160808.png)
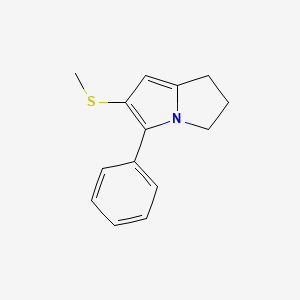
![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B14160821.png)
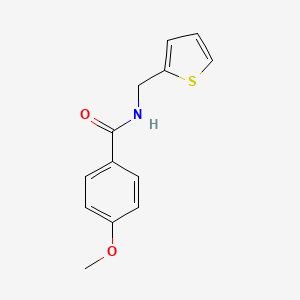
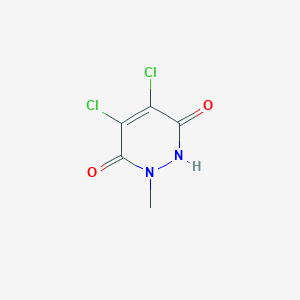
![7-(3-Ethoxy-4-hydroxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B14160836.png)
![2-amino-7,7-dimethyl-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B14160837.png)
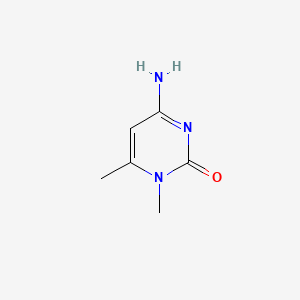
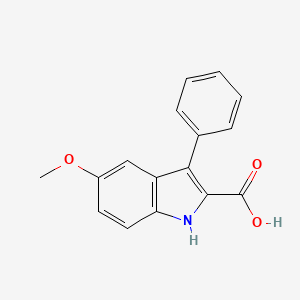
![Ethyl 2-[2-(4-fluorobenzoyl)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14160854.png)
![2,2'-Benzene-1,4-diylbis[5-(naphthalen-1-yl)-1,3-oxazole]](/img/structure/B14160874.png)
